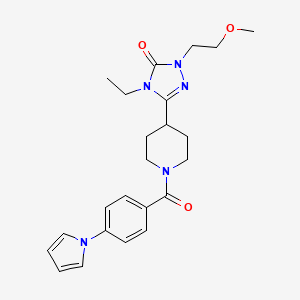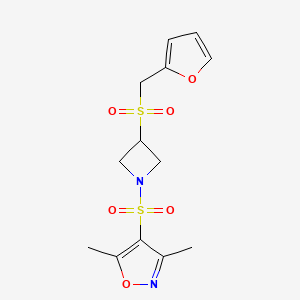
4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and drug discovery. This compound is a piperidine-based molecule that contains two sulfonamide groups and a fluorophenyl group, making it a highly versatile molecule with a wide range of potential applications.
Mecanismo De Acción
The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins that are involved in disease processes. This compound has been shown to have activity against several disease targets, including cancer and inflammation, suggesting that it may have a broad range of potential therapeutic applications.
Biochemical and Physiological Effects:
4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine has been shown to have several biochemical and physiological effects in laboratory experiments. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models, suggesting that it may have potential therapeutic applications in these areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine in laboratory experiments is its versatility. This compound can be used as a starting point for the development of new drugs, and has been shown to have activity against several disease targets. However, one of the main limitations of this compound is its complex synthesis process, which requires specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research involving 4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine. One potential direction is the development of new drugs based on this compound, which could have applications in the treatment of cancer, inflammation, and other diseases. Another potential direction is the further study of the mechanism of action of this compound, which could lead to a better understanding of its potential therapeutic applications. Additionally, research could focus on the optimization of the synthesis process for this compound, which could make it more accessible for use in laboratory experiments.
Métodos De Síntesis
The synthesis of 4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is a complex process that involves several steps. The first step involves the synthesis of the intermediate compound, 4-((4-Fluorophenyl)sulfonyl)piperidine, which is then reacted with 5-methylthiophene-2-sulfonyl chloride to form the final product. The synthesis of this compound requires specialized equipment and expertise, and is typically carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine has several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound can be used as a starting point for the development of new drugs. This compound has been shown to have activity against several disease targets, including cancer and inflammation, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-1-(5-methylthiophen-2-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S3/c1-12-2-7-16(23-12)25(21,22)18-10-8-15(9-11-18)24(19,20)14-5-3-13(17)4-6-14/h2-7,15H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKBKIQMIGZUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2621907.png)
![Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B2621908.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2621909.png)


![2-{[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2621918.png)

![2-(5-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2621921.png)
![3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2621923.png)
![(2E)-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2621924.png)
![N-(3-fluoro-4-methylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2621926.png)

